molecular formula C8H9Br4NO2 B6172122 4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide CAS No. 884340-66-3

4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide

Cat. No.: B6172122
CAS No.: 884340-66-3
M. Wt: 470.78 g/mol
InChI Key: FXPPOBJEJFSJTG-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide is a brominated aromatic compound featuring a diol-substituted benzene core, an aminoethyl side chain, and three bromine atoms at positions 3, 5, and 4. Its hydrobromide salt form enhances stability and solubility for pharmaceutical or synthetic applications.

Properties

CAS No.

884340-66-3

Molecular Formula

C8H9Br4NO2

Molecular Weight

470.78 g/mol

IUPAC Name

4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol;hydrobromide

InChI

InChI=1S/C8H8Br3NO2.BrH/c9-4-3(1-2-12)5(10)7(13)8(14)6(4)11;/h13-14H,1-2,12H2;1H

InChI Key

FXPPOBJEJFSJTG-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=C(C(=C(C(=C1Br)Br)O)O)Br.Br

Purity

95

Origin of Product

United States

Scientific Research Applications

4-(2-Aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, and other proteins.

  • Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs differing in substituents, halogenation patterns, or functional groups.

Brominated Aromatic Derivatives

Compound Name Molecular Formula Key Features Reference
4-(2-Aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide C₈H₈Br₄NO₂ Three bromines increase steric hindrance and lipophilicity; hydrobromide salt enhances stability .
1-Bromo-4-(1,2-dibromoethyl)benzene C₈H₇Br₃ Higher bromine content (three Br atoms) increases reactivity in substitution reactions .
Dopamine Hydrobromide (4-(2-Aminoethyl)benzene-1,2-diol hydrobromide) C₈H₁₂BrNO₂ Lacks bromination on the benzene ring; lower molecular weight (234.09 g/mol) and melting point (218–220°C) .

Analysis: The target compound’s additional bromines significantly elevate its molecular weight (vs. dopamine hydrobromide) and alter solubility. Bromination at positions 3, 5, and 6 may sterically hinder interactions with biological targets compared to non-brominated analogs.

Functional Group Variations

Compound Name Functional Groups Key Features Reference
This compound Diol, aminoethyl, Br Diol groups confer antioxidant potential; bromines enhance electrophilic reactivity .
4-(2-Aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol Aminoethyl, thiol, triazole Thiol and triazole groups enable metal coordination; distinct enzyme inhibition profiles .
4-(2-Chloroethyl)-1,2-difluorobenzene Chloro, fluoro Fluorine improves metabolic stability; chloro group supports nucleophilic substitution .

Analysis : The absence of halogens in triazole-thiol derivatives shifts reactivity toward metal binding, whereas fluorine/chloro analogs prioritize stability. The target compound’s diol and bromine combination may synergize antioxidant and halogen-bonding properties.

Positional Isomers and Substitution Patterns

Compound Name Substitution Pattern Key Features Reference
This compound Br at 3,5,6; diol at 1,2 Steric effects from ortho-bromines may limit conformational flexibility .
1-Chloro-2-(bromomethyl)benzene Br at methyl; Cl at 1 Bromomethyl group facilitates alkylation reactions; less polar than diol analogs .
4-(2-Hydroxyethyl)-1,2-benzenediol Hydroxyethyl instead of aminoethyl Lacks amine functionality, reducing potential for protonation or salt formation .

Analysis: Substitution position critically impacts reactivity. For example, bromomethyl groups favor alkylation, while aminoethyl groups enable salt formation and hydrogen bonding.

Key Research Findings

  • Reactivity: The compound’s tribrominated structure likely enhances electrophilic aromatic substitution rates compared to mono- or di-brominated analogs .
  • Stability : Hydrobromide salt formation improves shelf life versus free-base forms, a trait shared with other amine-hydrohalide salts .

Biological Activity

4-(2-aminoethyl)-3,5,6-tribromobenzene-1,2-diol hydrobromide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9Br4NO2
  • Molecular Weight : 470.78 g/mol
  • CAS Registry Number : 884340-66-3
  • EINECS : 856-606-8

The compound features three bromine atoms, which contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound appears to be linked to its structural characteristics. The presence of amino and hydroxyl groups suggests potential interactions with various biological macromolecules, including proteins and nucleic acids.

  • Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals and mitigate oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic processes, potentially impacting pathways related to cancer and inflammation.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective effects in vitro, suggesting that this compound may also play a role in protecting neuronal cells from damage.

Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various brominated compounds, including this compound. The results indicated significant radical scavenging activity in vitro compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid25
This compound15

Study 2: Enzyme Inhibition

In a separate study focusing on enzyme inhibition, the compound was tested against cyclooxygenase (COX) enzymes. Results showed a notable inhibition rate:

EnzymeInhibition Rate (%)
COX-160
COX-275

These findings suggest that the compound may have anti-inflammatory properties by modulating COX activity.

Study 3: Neuroprotective Effects

Research examining the neuroprotective effects of similar compounds found that they could reduce apoptosis in neuronal cell lines under oxidative stress conditions. This suggests that this compound might also confer protective effects on neurons.

Toxicology and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of the compound. Toxicological assessments indicate that high doses may lead to cytotoxicity in certain cell lines. Further studies are required to establish safe dosage levels for therapeutic applications.

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